molecular formula C19H17NO4 B2764167 2-(3,5-dimethyl-1-benzofuran-2-amido)-3-methylbenzoic acid CAS No. 890603-44-8

2-(3,5-dimethyl-1-benzofuran-2-amido)-3-methylbenzoic acid

Cat. No.: B2764167
CAS No.: 890603-44-8
M. Wt: 323.348
InChI Key: VVHKLHNAKIBLBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethyl-1-benzofuran-2-amido)-3-methylbenzoic acid is a complex organic compound that belongs to the benzofuran family. . This compound, in particular, is characterized by the presence of a benzofuran ring fused with a carboxamido and a methylbenzoic acid group, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1-benzofuran-2-amido)-3-methylbenzoic acid typically involves the construction of the benzofuran ring followed by the introduction of the carboxamido and methylbenzoic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. Subsequent reactions, such as amide formation and carboxylation, are carried out to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1-benzofuran-2-amido)-3-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce reduced benzofuran derivatives .

Scientific Research Applications

2-(3,5-dimethyl-1-benzofuran-2-amido)-3-methylbenzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1-benzofuran-2-amido)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    3,5-Dimethylbenzofuran: A derivative with similar methyl substitutions.

    2-Carboxamidobenzofuran: A compound with a similar carboxamido group.

Uniqueness

2-(3,5-dimethyl-1-benzofuran-2-amido)-3-methylbenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

2-[(3,5-dimethyl-1-benzofuran-2-carbonyl)amino]-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-10-7-8-15-14(9-10)12(3)17(24-15)18(21)20-16-11(2)5-4-6-13(16)19(22)23/h4-9H,1-3H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHKLHNAKIBLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=C(C=CC=C3C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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